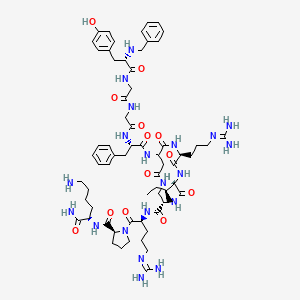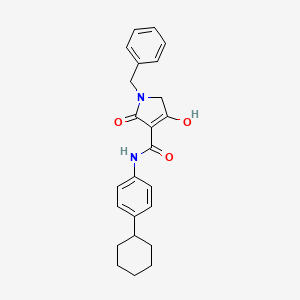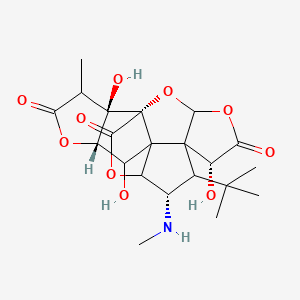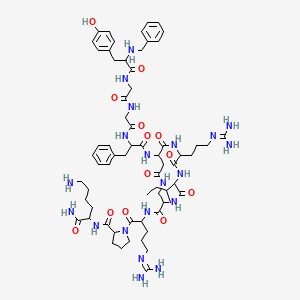
L-Cysteinamide, L-cysteinyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl-, cyclic (1-8)-disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIM-23268 is a synthetic peptide compound that acts as a somatostatin receptor agonist. It was initially developed by Biomeasure, Inc. for potential therapeutic applications in endocrinology and metabolic diseases. Somatostatin receptors are involved in regulating the endocrine system and inhibiting the release of various secondary hormones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BIM-23268 involves solid-phase peptide synthesis (SPPS), a common method for creating peptide-based compounds. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of BIM-23268 would likely follow similar SPPS techniques but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.
化学反応の分析
Types of Reactions
BIM-23268 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Functional groups on the peptide can be substituted to alter its properties or activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in free thiols.
科学的研究の応用
Chemistry: Used as a tool to study peptide-receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating somatostatin receptor activity, which is crucial in many physiological processes.
Medicine: Explored for its therapeutic potential in treating endocrine disorders, such as acromegaly and neuroendocrine tumors.
Industry: Potential applications in the development of diagnostic tools and therapeutic agents.
作用機序
BIM-23268 exerts its effects by binding to somatostatin receptors, particularly subtypes 2 and 5. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects. This mechanism helps regulate hormone secretion and has implications for treating diseases characterized by hormone overproduction .
類似化合物との比較
Similar Compounds
Octreotide: Another somatostatin analog used clinically for similar indications.
Lanreotide: A long-acting somatostatin analog with similar therapeutic uses.
Pasireotide: A newer somatostatin analog with broader receptor subtype affinity.
Uniqueness
BIM-23268 is unique in its specific receptor subtype selectivity and its potential for fine-tuning receptor activation. Unlike some other analogs, it has been designed to target specific somatostatin receptor subtypes, which may offer advantages in terms of efficacy and side effect profile .
特性
CAS番号 |
181650-80-6 |
|---|---|
分子式 |
C54H67N11O9S2 |
分子量 |
1078.3 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16R,19S,22S,25R)-25-amino-13-(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carboxamide |
InChI |
InChI=1S/C54H67N11O9S2/c1-32(66)46-54(74)63-43(27-35-19-9-4-10-20-35)52(72)64-45(47(57)67)31-76-75-30-38(56)48(68)60-41(25-33-15-5-2-6-16-33)50(70)61-42(26-34-17-7-3-8-18-34)51(71)62-44(28-36-29-58-39-22-12-11-21-37(36)39)53(73)59-40(49(69)65-46)23-13-14-24-55/h2-12,15-22,29,32,38,40-46,58,66H,13-14,23-28,30-31,55-56H2,1H3,(H2,57,67)(H,59,73)(H,60,68)(H,61,70)(H,62,71)(H,63,74)(H,64,72)(H,65,69)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |
InChIキー |
JNMPZUZCPFIJGJ-OCZUONHDSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)N)CC6=CC=CC=C6)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)N)CC6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)




![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
